4-Acryloylmorpholine
Overview
Description
Synthesis Analysis
4-Acryloylmorpholine-based polymers are synthesized through various polymerization techniques. For example, copolymers of 4-acryloylmorpholine with 2-dimethyl- and 2-diethylaminoethyl methacrylates were prepared by free-radical copolymerization, highlighting the versatility in composing materials with varied compositions and molecular masses (Zolotova et al., 2018). Additionally, poly(4-acryloylmorpholine) and its copolymers have been synthesized through radical polymerization for studying their metal ion binding properties (Rivas et al., 2006).
Molecular Structure Analysis
Spectroscopic and quantum chemical studies have provided insights into the molecular structure of 4-acryloylmorpholine. Investigations using Fourier transform infrared (FTIR) and FT-Raman spectra alongside quantum chemical analyses have detailed the energies, structural, and vibrational characteristics of 4-acryloylmorpholine, offering a deeper understanding of its molecular interactions and reactivity (Arjunan et al., 2011).
Chemical Reactions and Properties
4-Acryloylmorpholine is involved in several chemical reactions, facilitating the synthesis of various compounds. For instance, it has been used in enantioselective reductive syn-aldol reactions to prepare specific organic compounds, demonstrating its utility in creating complex molecular architectures with high precision (Abbott et al., 2015).
Physical Properties Analysis
The physical properties of polymers synthesized from 4-acryloylmorpholine, such as hydrogels, have been extensively studied. These studies include analysis of gel percentage, equilibrium swelling ratios, and porous structures, which are crucial for applications in drug delivery and tissue engineering (Efe et al., 2013).
Scientific Research Applications
Hydrogel Synthesis for Drug Release : 4-AcM-based hydrogels have been synthesized and investigated for drug release behaviors. These hydrogels show potential for controlled drug delivery due to their porous structure and response to varying compositions (Efe et al., 2013).
Fouling Resistant Additive in Membrane Fabrication : Research has demonstrated the use of 4-AcM in the synthesis of pH-responsive hydrophilic copolymers. These copolymers are used as additives in polysulfone ultrafiltration membranes to mitigate fouling behavior, enhancing their application in water purification processes (Saini et al., 2019).
Allergic Contact Dermatitis Studies : Studies have identified 4-AcM as a potential allergen in certain adhesive products, such as those used in smartwatch screen protectors. This has implications for consumer safety and product formulation (Gatica-Ortega et al., 2022).
Metal Ion Binding Properties : The metal ion binding properties of 4-AcM copolymers have been explored, indicating their potential application in metal recovery or removal processes (Rivas et al., 2006).
Nanocomposite Synthesis for Biomedical Applications : 4-AcM has been used in the synthesis of clay-based nanocomposite hydrogels. These materials exhibit promising mechanical properties and bioactive ion release, making them suitable for bone defect repair and other biomedical applications (Zhai et al., 2021).
Anticancer Drug Delivery Systems : 4-AcM-based hydrogels have been studied for their potential in delivering anticancer drugs, such as flutamide, demonstrating their utility in targeted cancer therapy (Abou Taleb et al., 2012).
Dye and Heavy Metal Ion Removal from Wastewater : Hydrogels incorporating 4-AcM have been investigated for their efficiency in removing dyes and heavy metal ions from wastewater, showcasing their environmental application (Kulal et al., 2020).
Safety And Hazards
Future Directions
4-Acryloylmorpholine has been used in the synthesis of a new anisotropic alignment media, p-4-AM, that is compatible with water and reusable. This alignment media will increase the use of residual dipolar couplings (RDC) in structure-based drug design by enabling the identification of minor solution conformations in water . Another study reported the design of a flexible compressible chemically cross-linked poly-4-acrylomorpholine gel that can be used for the alignment of both small molecules and cyclic peptides in water .
properties
IUPAC Name |
1-morpholin-4-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)8-3-5-10-6-4-8/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPJNCYCZORXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28902-82-1 | |
Record name | Acryloylmorpholine copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28902-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0044947 | |
Record name | 4-(1-Oxo-2-propenyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Acryloylmorpholine | |
CAS RN |
5117-12-4 | |
Record name | Acryloylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5117-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5117-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(1-Oxo-2-propenyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-oxo-2-propenyl)-morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propen-1-one, 1-(4-morpholinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPEN-1-ONE, 1-(4-MORPHOLINYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Y58P61JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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